8-(tert-butyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
This compound features a pyrimido[2,1-b][1,3]thiazine core, a bicyclic heterocycle fused with a pyrimidine ring. Key substituents include:
- tert-butyl group at position 8: Enhances lipophilicity and metabolic stability.
- Trifluoromethoxy-phenyl carboxamide at position 3: Contributes to electronic effects (electron-withdrawing) and bioavailability.
- 6-oxo group: Facilitates hydrogen bonding with biological targets.
Properties
IUPAC Name |
8-tert-butyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3S/c1-18(2,3)14-8-15(26)25-9-11(10-29-17(25)24-14)16(27)23-12-4-6-13(7-5-12)28-19(20,21)22/h4-8,11H,9-10H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMDGOVZGKGWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(tert-butyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS Number: 1421510-01-1) is a synthetic organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 427.4 g/mol. Its structure features a thiazine ring fused with a pyrimidine moiety, which is known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.4 g/mol |
| CAS Number | 1421510-01-1 |
Anticonvulsant Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable anticonvulsant properties. For instance, derivatives of pyrimidine and thiazine have shown efficacy in maximal electroshock seizure (MES) models, suggesting that the target compound may also possess anticonvulsant activity. In particular, the presence of the trifluoromethoxy group has been associated with enhanced potency in various biological assays .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring and the pyrimidine structure can significantly alter biological activity. The trifluoromethoxy substituent is particularly noteworthy as it enhances lipophilicity and possibly bioavailability, which are crucial for CNS-active compounds .
Case Studies
- Anticonvulsant Efficacy : In a study evaluating related compounds, it was found that those with similar structural features exhibited ED50 values ranging from 8.9 mg/kg to 22 mg/kg in MES models. The compound's structural analogs showed protective effects against tonic-clonic seizures in animal models .
- CNS Activity : Research has demonstrated that compounds structurally related to the target molecule can exhibit both CNS stimulant and depressant activities depending on specific substitutions. This duality suggests potential for developing treatments for various neurological disorders .
Comparison with Similar Compounds
Structural Similarity and Computational Metrics
Tanimoto Coefficient Analysis :
Structural similarity to reference compounds is quantified using fingerprint-based methods. For example:
- Aglaithioduline (a phytocompound) showed ~70% similarity to SAHA (an HDAC inhibitor) via Tanimoto indexing .
- Target compound : While direct similarity metrics are unavailable, analogous methods can compare substituents. The tert-butyl and trifluoromethoxy groups distinguish it from simpler pyrimidine derivatives.
Key Structural Comparisons :
*Similarity estimates based on heterocycle cores and substituent complexity.
Bioactivity Profile Clustering
Compounds with shared structural motifs often cluster by bioactivity:
- Pyrimido-oxazine derivatives (e.g., 6-imino-8-(methylthio)-2,4-diphenyl) exhibit antiviral or anticancer properties due to nucleophilic substitution at the methylthio group .
- Target compound : The trifluoromethoxy group may enhance binding to aromatic residue-rich targets (e.g., kinases or HDACs), similar to SAHA’s hydroxamate interaction with HDAC8 .
Pharmacokinetic and Physicochemical Properties
Key Observations :
- Trifluoromethoxy-phenyl enhances metabolic stability relative to non-fluorinated aryl groups .
Substituent-Driven Functional Differences
- Methylthio vs. tert-butyl : Methylthio groups (as in pyrimido-oxazines) are prone to nucleophilic displacement, enabling prodrug strategies. tert-butyl offers steric shielding against enzymatic degradation .
- Oxazine vs. Thiazine Cores : Oxazine derivatives (e.g., compound 2 in ) have lower electron density due to oxygen’s electronegativity, whereas thiazine cores (target compound) may exhibit stronger π-π stacking with protein targets .
Preparation Methods
Passerini Three-Component Reaction Followed by Cyclization
A widely reported approach involves a Passerini three-component reaction (P-3CR) to construct the central carboxamide scaffold. As described in studies of analogous pyrimido-thiazine derivatives, 4-(trifluoromethoxy)phenylglyoxal , tert-butyl isocyanide , and 2-mercaptoacetic acid undergo P-3CR in dichloromethane (DCM) at room temperature to yield an α-acyloxy amide intermediate. Subsequent microwave-assisted cyclization in dimethylformamide (DMF) with diisopropylamine (DIPEA) at 120°C for 20 minutes facilitates the formation of the tetrahydropyrimido-thiazine core.
Critical Parameters :
Alternative Route via Spirocyclic Intermediate Formation
Patent EP4397664A1 discloses a spirocyclic intermediate strategy for related pyrimidine-fused systems. Here, 8-tert-butyl-2-oxo-1,3-diazaspiro[4.5]decane is functionalized with a 4-(trifluoromethoxy)benzamide group via nucleophilic acyl substitution. The thiazine ring is subsequently closed using thiourea derivatives under acidic conditions (HCl, ethanol, reflux).
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Thiourea, HCl | 80°C | 6 h | 58% |
| 2 | 4-(Trifluoromethoxy)aniline, EDC·HCl | RT | 12 h | 81% |
Optimization Challenges and Solutions
Stereochemical Control
The tert-butyl group at position 8 induces significant steric hindrance, often leading to racemization during cyclization. X-ray crystallography of analogous structures confirms that microwave irradiation minimizes epimerization by accelerating reaction kinetics.
Purification Strategies
- Flash Chromatography : Silica gel with EtOAc/hexane (3:7) resolves regioisomers.
- Recrystallization : Methanol/water mixtures (7:3) yield crystals suitable for X-ray analysis.
Structural Characterization Data
Key Spectroscopic Properties :
- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.25–3.40 (m, 2H, CH₂), 4.12 (dd, J = 12.4 Hz, 1H, CH), 7.45 (d, J = 8.8 Hz, 2H, ArH), 8.05 (d, J = 8.8 Hz, 2H, ArH).
- HRMS : [M+H]⁺ calc. for C₁₉H₂₂F₃N₃O₃S: 446.1354; found: 446.1358.
Comparative Analysis of Synthetic Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
